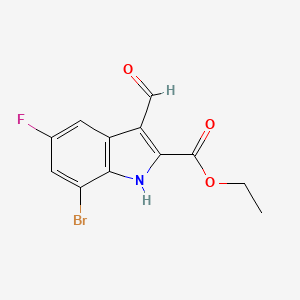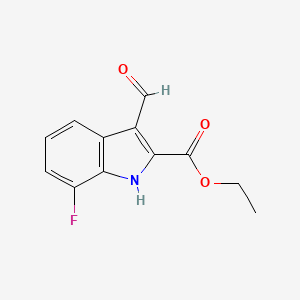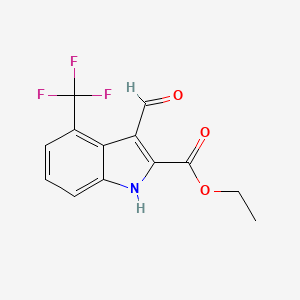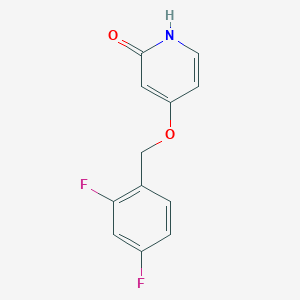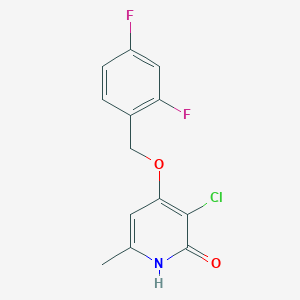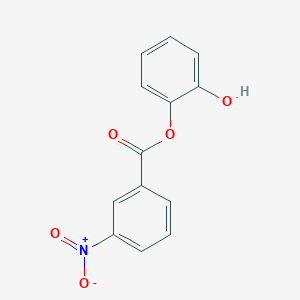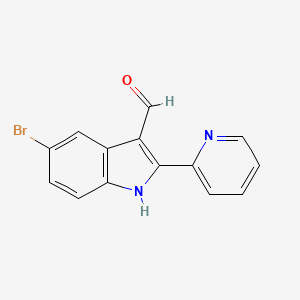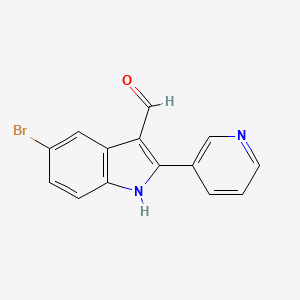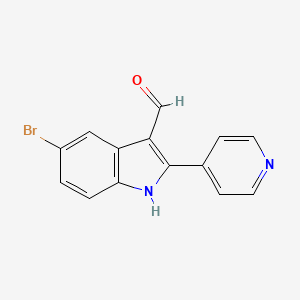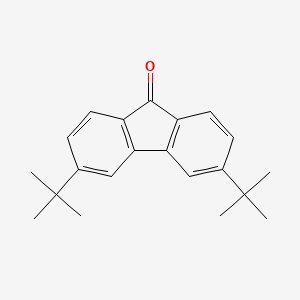
3,6-DI-Tert-butyl-9H-fluoren-9-one
Descripción general
Descripción
3,6-DI-Tert-butyl-9H-fluoren-9-one is a chemical compound with the molecular formula C21H24O . It is a white crystalline powder .
Synthesis Analysis
The synthesis of this compound can be achieved from 3,6-DI-TERT-BUTYLFLUORENE . The exact process and conditions for this synthesis are not specified in the available resources.Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 24 hydrogen atoms, and 1 oxygen atom . The InChI Key is IWUHFBNEZZKUEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a melting point of 209-212°C . More detailed physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Approaches: Research by Dilmaghani and Pur (2011) involved the synthesis of a novel symmetrical 3,6-bis derivative of 3,6-DI-Tert-butyl-9H-fluoren-9-one using palladium-catalyzed coupling, showcasing its potential in molecular synthesis (Dilmaghani & Pur, 2011).
- Material Characterization: Studies by Huang et al. (2014) on bipolar materials for thermally activated delayed fluorescence (TADF) utilized derivatives of this compound. They examined its electronic and photophysical properties, revealing insights into its utility in material sciences (Huang et al., 2014).
Photochemical Properties
- Photoisomerization Studies: Barr et al. (2005) investigated the photoisomerization of 2-tert-butyl derivatives of 9H-fluoren-9-one. Their research contributes to understanding the photoactive properties in molecular devices (Barr et al., 2005).
Chemical Behavior and Applications
- Chemical Reactivity: Könemann et al. (1997) examined the chemical behavior of derivatives of 9H-fluoren-9-one, exploring the formation of η5-(1-Azapentadienyl)lithium derivative and its dynamic properties in solution. This research is pivotal in understanding the reactivity and applications in organic chemistry (Könemann et al., 1997).
Potential in Polymer and Material Science
- Development of Polyimides: Research by Lang et al. (2016) focused on synthesizing novel diamine monomers derived from 9H-fluoren-9-one for polyimide production. Their work demonstrates the compound's relevance in creating materials with high thermal stability and transparency, relevant for various industrial applications (Lang et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds, such as tert-butyl units, are known to interact with singlet and triplet excitons .
Mode of Action
It is suggested that tert-butyl units, which are structurally similar, can reduce the singlet–triplet splitting (δe st) of compounds, leading to a more efficient reverse inter-system crossing (risc) process .
Biochemical Pathways
The risc process, which is influenced by similar compounds, plays a crucial role in the energy transfer processes in photophysical and photochemical reactions .
Result of Action
Similar compounds are known to influence the energy transfer processes in photophysical and photochemical reactions .
Propiedades
IUPAC Name |
3,6-ditert-butylfluoren-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O/c1-20(2,3)13-7-9-15-17(11-13)18-12-14(21(4,5)6)8-10-16(18)19(15)22/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEKTTAFOPSBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-OL](/img/structure/B3145921.png)
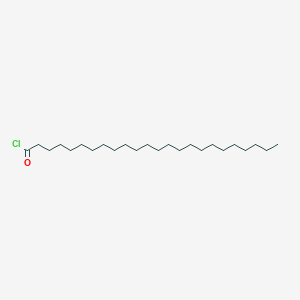
![Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate](/img/structure/B3145935.png)
